molecular formula C29H41F2N5O B1676071 Maraviroc CAS No. 376348-65-1

Maraviroc

Katalognummer B1676071
CAS-Nummer: 376348-65-1
Molekulargewicht: 513.7 g/mol
InChI-Schlüssel: GSNHKUDZZFZSJB-HLMSNRGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maraviroc is a chemokine receptor antagonist drug developed by Pfizer. It is designed to act against HIV by interfering with the interaction between HIV and CCR5 .


Synthesis Analysis

Maraviroc was originally labelled as UK-427857 during development . There are several papers discussing the synthesis of Maraviroc .


Molecular Structure Analysis

Maraviroc has a molecular weight of 513.67 g/mol . It is a moderately lipophilic (log D7.4 value, 2.1) and basic (pKa, 7.3) molecule .


Chemical Reactions Analysis

Maraviroc is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance . In a study, nine forced degradation products of maraviroc were found using chemometric analysis .


Physical And Chemical Properties Analysis

Maraviroc has a molecular weight of 513.67 and is a moderately lipophilic (log D7.4 value, 2.1) and basic (pKa, 7.3) molecule . It is soluble in DMSO (50 mg/mL) and Ethanol (10 mg/mL) .

Wissenschaftliche Forschungsanwendungen

HIV Treatment

Maraviroc: is primarily known as an antiretroviral drug used in the treatment of HIV. It functions as a CCR5 antagonist , blocking the CCR5 co-receptor on T-cells, which prevents the HIV virus from entering and infecting the cells .

Long COVID Management

Recent studies have explored the use of Maraviroc in managing Long COVID symptoms. A clinical trial is investigating whether Maraviroc can reduce symptom burden in patients with Long COVID by potentially targeting persistent SARS-CoV-2 virus or reactivated latent pathogens .

Cancer Therapeutics

Maraviroc has shown promise in cancer research, particularly in preventing the development of hepatocellular carcinoma (HCC) . It appears to suppress macrophages and the liver progenitor cell response in a murine chronic liver disease model, suggesting its potential as a cancer therapeutic .

Wirkmechanismus

Target of Action

Maraviroc, developed by Pfizer, is a chemokine receptor antagonist drug . Its primary target is the human chemokine receptor CCR5 . This receptor is present on the membrane of CD4 cells (T-cells), which are a type of white blood cell that plays a key role in the immune system .

Mode of Action

Maraviroc works by blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, Maraviroc prevents the interaction of HIV-1 gp120 with CCR5-tropic HIV-1, thereby inhibiting the virus from entering the cell .

Biochemical Pathways

Maraviroc’s action affects the HIV entry process . The drug interferes with the interaction between the HIV-1 gp120 protein and the CCR5 receptor, which is an essential step for the virus to enter the host cell . By blocking this interaction, Maraviroc prevents the virus from fusing with the human cell membrane .

Pharmacokinetics

Maraviroc is extensively metabolized by CYP3A4 , with renal clearance accounting for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours .

Result of Action

The molecular and cellular effects of Maraviroc’s action result in the inhibition of HIV-1 entry into human cells . By preventing the virus from entering the cells, Maraviroc can effectively reduce the progression of HIV-1 infection .

Action Environment

The efficacy and stability of Maraviroc can be influenced by various environmental factors. For instance, the sensitivity of tropism testing can impact the treatment outcome of Maraviroc-containing regimens . Additionally, Maraviroc’s exposure is altered by agents that modulate the activity of CYP3A4, and in some circumstances, Maraviroc dose adjustment is necessary .

Safety and Hazards

Maraviroc can cause serious, life-threatening side effects. These include liver problems, skin reactions, and allergic reactions . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Zukünftige Richtungen

Maraviroc has been shown to be safe and effective in treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 . Data on the pharmacokinetics of Maraviroc in the female genital tract suggest that the drug may prove to be useful in future strategies for HIV-1 prevention .

Eigenschaften

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHKUDZZFZSJB-HLMSNRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048949
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.06e-02 g/L
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells., Maraviroc, a synthetic antiretroviral agent, is an HIV entry inhibitor. The drug is a small molecule CCR5 antagonist. HIV enters host cells by attaching to the CD4+ T-cell receptor using 1 of 2 chemokine co-receptors, CCR5 or CXCR4. Maraviroc selectively binds to CCR5 on the cell membrane and prevents the interaction of HIV-1 glycoprotein 120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. Maraviroc does not inhibit entry of CXCR4-tropic and dual/mixed-tropic HIV-1 into cells. CCR5 is a co-receptor for the most commonly transmitted HIV-1 strains that predominate during the early stages of infection; this form remains the dominant form in many patients with late-stage infection. Maraviroc is active against some strains of HIV-1 resistant to nucleoside reverse transcriptase inhibitors (NRTIs), nonnucleoside reverse transcriptase inhibitors (NNRTIs), HIV protease inhibitors (PIs), and HIV entry and fusion inhibitors (enfuvirtide). HIV-1 strains with reduced susceptibility to maraviroc have been produced in vitro and have emerged during maraviroc therapy., Maraviroc is a member of a therapeutic class called CCR5 co-receptor antagonists. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the cell membrane, preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. CXCR4-tropic and dual-tropic HIV-1 entry is not inhibited by maraviroc., Maraviroc inhibits the replication of CCR5-tropic laboratory strains and primary isolates of HIV-1 in models of acute peripheral blood leukocyte infection. The mean EC50 value (50% effective concentration) for maraviroc against HIV-1 group M isolates (subtypes A to J and circulating recombinant form AE) and group O isolates ranged from 0.1 to 4.5 nM (0.05 to 2.3 ng/mL) in cell culture. ... Maraviroc was not active against CXCR4-tropic and dual-tropic viruses (EC50 value >10 uM). The antiviral activity of maraviroc against HIV-2 has not been evaluated., Maraviroc (MVC, Celsentri) is an allosteric and reversible inhibitor of the CCR5 chemokine coreceptor. ... MVC exclusively inhibits the replication of R5- tropic HIV-1 variants after binding to the transmembrane CCR5 receptor cavity., For more Mechanism of Action (Complete) data for Maraviroc (6 total), please visit the HSDB record page.
Record name Maraviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Maraviroc

Color/Form

White solid from toluene/hexane (2:1), White- to pale-colored powder

CAS RN

376348-65-1, 2414315-81-2
Record name Maraviroc [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maraviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maraviroc
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc, endo-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197-198 °C
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maraviroc
Reactant of Route 2
Reactant of Route 2
Maraviroc
Reactant of Route 3
Reactant of Route 3
Maraviroc
Reactant of Route 4
Reactant of Route 4
Maraviroc
Reactant of Route 5
Reactant of Route 5
Maraviroc
Reactant of Route 6
Reactant of Route 6
Maraviroc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.